molecular formula C24H22ClNO4 B6545749 N-(5-chloro-2-hydroxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946307-09-1

N-(5-chloro-2-hydroxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545749
CAS No.: 946307-09-1
M. Wt: 423.9 g/mol
InChI Key: FGAMEWVVLLPQKH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a 5-chloro-2-hydroxyphenyl group linked to a benzamide core, further substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ether-methyl bridge. The structural complexity arises from the chloro, hydroxyl, and benzofuran groups, which likely influence its physicochemical properties, such as solubility, lipophilicity, and biological activity. The compound’s crystallographic data, if available, might be refined using programs like SHELXL, a standard tool for small-molecule structural analysis .

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO4/c1-24(2)13-17-4-3-5-21(22(17)30-24)29-14-15-6-8-16(9-7-15)23(28)26-19-12-18(25)10-11-20(19)27/h3-12,27H,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAMEWVVLLPQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Functional Variations

The target compound shares a benzamide backbone with several pesticidal and pharmaceutical analogs but differs in substituent composition (Table 1). Key comparisons include:

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid)

  • Substituents : Dichlorophenyl group + ethoxymethoxy side chain.
  • Use : Herbicide.
  • Comparison : The dichlorophenyl group enhances electrophilic interactions with target enzymes, while the ethoxymethoxy chain improves soil mobility. In contrast, the target compound’s 2,3-dihydrobenzofuran moiety may confer greater metabolic stability due to steric hindrance from dimethyl groups .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide

  • Substituents: Thiazolidinone ring conjugated to the benzamide core.
  • Use: Antimicrobial/anti-inflammatory applications (inferred from thiazolidinone’s known bioactivity).
  • Comparison: The thiazolidinone moiety introduces hydrogen-bonding capacity, whereas the target compound’s dihydrobenzofuran group prioritizes hydrophobic interactions, suggesting divergent biological targets .

2.1.3. N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)

  • Substituents: Difluorophenyl + trifluoromethyl-phenoxy-pyridine.
  • Use: Herbicide (carotenoid biosynthesis inhibitor).
  • Comparison : Fluorinated groups in diflufenican enhance membrane permeability and resistance to enzymatic degradation. The target compound’s chloro and hydroxyl groups may reduce environmental persistence but improve selectivity .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol)* Use/Application Key Features
Target Compound 5-chloro-2-hydroxyphenyl, dihydrobenzofuran-methyl ~400 (estimated) Undisclosed (likely pesticidal) High lipophilicity, potential for CNS penetration due to benzofuran
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide 2,3-dichlorophenyl, ethoxymethoxy 340.2 Herbicide (EtoBenzanid) Enhanced soil mobility, moderate toxicity
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone, methylene bridge 324.3 Antimicrobial Hydrogen-bonding capacity, moderate solubility in polar solvents
Diflufenican 2,4-difluorophenyl, trifluoromethyl-phenoxy-pyridine 394.3 Herbicide Fluorine-driven stability, high photolytic resistance

*Molecular weights estimated based on structural formulae.

Research Findings and Implications

  • Metabolic Stability : The dihydrobenzofuran group in the target compound likely reduces oxidative metabolism compared to analogs like EtoBenzanid, which lacks steric protection .
  • Selectivity : The chloro and hydroxyl groups may confer target specificity, contrasting with diflufenican’s broad-spectrum activity via fluorinated motifs.
  • Synthetic Feasibility : The target compound’s synthesis could adopt carbodiimide-mediated coupling (as in ), though purification may challenge due to increased hydrophobicity.

Limitations: Experimental data on the target compound’s bioactivity and pharmacokinetics are absent in the provided evidence.

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